MFCD18314487
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Overview
Description
MFCD18314487 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
The synthesis of MFCD18314487 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:
Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and specific reaction conditions such as temperature and pressure.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous processing methods to ensure consistent quality and yield.
Chemical Reactions Analysis
MFCD18314487 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various derivatives and functionalized compounds.
Scientific Research Applications
MFCD18314487 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules and materials.
Biology: The compound is employed in biochemical assays and as a probe to study biological processes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of MFCD18314487 involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting biochemical reactions.
Modulating Receptors: this compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the biological context in which it is used.
Comparison with Similar Compounds
MFCD18314487 can be compared with other similar compounds to highlight its uniqueness:
Structural Similarity: Compounds with similar structures may share some properties but differ in reactivity and applications.
Functional Groups: The presence of specific functional groups can influence the compound’s behavior in chemical reactions and biological systems.
List of Similar Compounds: Some similar compounds include those with analogous structures or functional groups, such as MFCD00063694 and other related molecules.
Properties
IUPAC Name |
methyl 4-(4-cyano-3-hydroxyphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJKPHMWVAZIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684932 |
Source
|
Record name | Methyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-97-6 |
Source
|
Record name | Methyl 4'-cyano-3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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